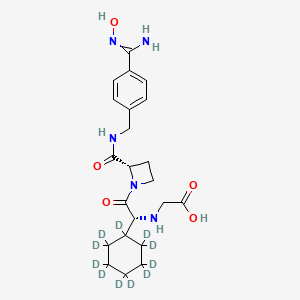
N-Hydroxy Melagatran-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy Melagatran-d11 is a labeled analogue of N-Hydroxy Melagatran, which is a prodrug and an intermediate in the preparation of Melagatran. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound is C22H20D11N5O5, and it has a molecular weight of 456.58.
Métodos De Preparación
The synthesis of N-Hydroxy Melagatran-d11 involves several steps, starting from the precursor compounds. The synthetic route typically includes the introduction of deuterium atoms to achieve the labeled analogue. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
N-Hydroxy Melagatran-d11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding oxides, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-Hydroxy Melagatran-d11 is widely used in scientific research due to its labeled nature, which allows for detailed studies of metabolic pathways and reaction mechanisms. In chemistry, it is used as a reference compound for chemical identification, qualitative and quantitative analysis, and detection. In biology and medicine, it is used for imaging, diagnosis, and studying metabolic pathways in vivo. The compound’s stable isotope labeling makes it a valuable tool for researchers studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-Hydroxy Melagatran-d11 involves its conversion to Melagatran, which is a direct thrombin inhibitor. Thrombin is a key enzyme in the coagulation cascade, and its inhibition prevents the formation of blood clots. The molecular targets of Melagatran include thrombin and other components of the coagulation pathway. The inhibition of thrombin by Melagatran leads to anticoagulant effects, making it useful in the treatment of thromboembolic disorders .
Comparación Con Compuestos Similares
N-Hydroxy Melagatran-d11 is similar to other compounds such as Ximelagatran, Ethyl Melagatran, and Hydroxy Melagatran. These compounds share similar structures and mechanisms of action, as they are all direct thrombin inhibitors. this compound is unique due to its labeled nature, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. This labeling provides a distinct advantage in research applications, making it a valuable tool for scientists .
Propiedades
Fórmula molecular |
C22H31N5O5 |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C22H31N5O5/c23-20(26-32)16-8-6-14(7-9-16)12-25-21(30)17-10-11-27(17)22(31)19(24-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,24,32H,1-5,10-13H2,(H2,23,26)(H,25,30)(H,28,29)/t17-,19+/m0/s1/i1D2,2D2,3D2,4D2,5D2,15D |
Clave InChI |
NIPUHXUEGZHFLD-BXLRSMTBSA-N |
SMILES isomérico |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=NO)N)NCC(=O)O)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)



![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
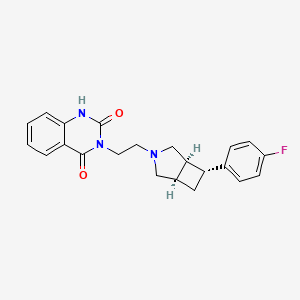
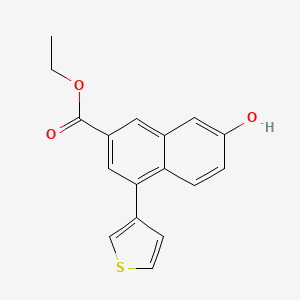
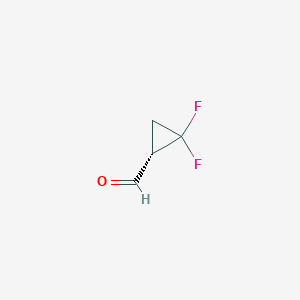
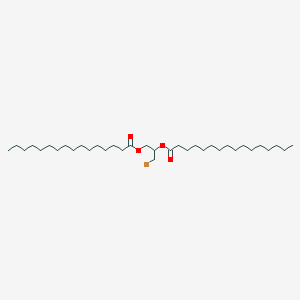
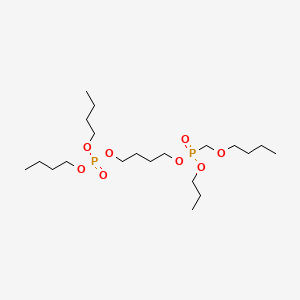
![4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)
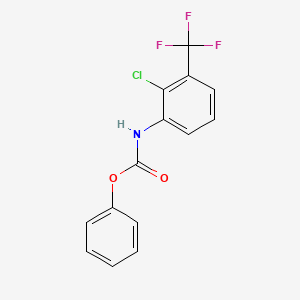
![2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13862657.png)
